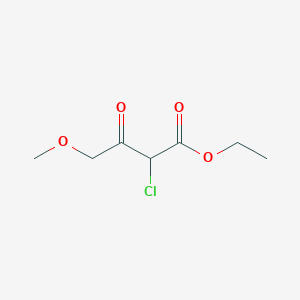
Ethyl 2-chloro-4-methoxy-3-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-chloro-4-methoxy-3-oxobutanoate is a useful research compound. Its molecular formula is C7H11ClO4 and its molecular weight is 194.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organic Synthesis
Ethyl 2-chloro-4-methoxy-3-oxobutanoate serves as a fundamental building block in the synthesis of more complex organic molecules. Its reactivity allows for various transformations that are essential in creating diverse chemical entities.
Synthetic Routes
Several synthetic pathways have been developed for the preparation of this compound, including:
- Alkylation Reactions : Utilizing nucleophilic substitution mechanisms to introduce alkyl groups.
- Condensation Reactions : Engaging in aldol or Claisen condensation to form larger structures.
Table 1: Common Synthetic Reactions Involving this compound
| Reaction Type | Conditions | Products Formed |
|---|---|---|
| Nucleophilic Substitution | Base-catalyzed, room temperature | Substituted esters |
| Aldol Condensation | Acidic conditions | β-hydroxy ketones |
| Claisen Condensation | Heat, anhydrous conditions | β-keto esters |
Pharmaceutical Applications
The compound is explored for its potential in drug development, particularly in synthesizing antiviral and anticancer agents. Preliminary studies indicate that this compound can interact with various biological targets, influencing metabolic pathways.
Research has shown that derivatives of this compound exhibit significant biological activities:
- Antimicrobial Properties : Compounds derived from this compound have demonstrated efficacy against multi-drug resistant pathogens.
Table 2: Biological Activity of this compound Derivatives
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Derivative A | Antibacterial | 0.125 mg/ml |
| Derivative B | Anthelmintic | Effective at various concentrations |
| Derivative C | Cytotoxic | LC50 values ranging from 280 to 765 µg/ml |
Agricultural Chemistry
In the agricultural sector, this compound finds applications in the synthesis of agrochemicals. Its ability to act as a precursor for various herbicides and pesticides makes it valuable for enhancing crop protection.
Case Study 1: Development of Antiviral Agents
A study investigated derivatives of this compound for their antiviral properties. The results indicated that specific modifications to the compound's structure significantly enhanced its efficacy against viral infections.
Case Study 2: Synthesis of Anticancer Compounds
Research focused on synthesizing novel anticancer agents using this compound as a starting material. The synthesized compounds were tested for cytotoxicity against various cancer cell lines, showing promising results that warrant further investigation.
特性
分子式 |
C7H11ClO4 |
|---|---|
分子量 |
194.61 g/mol |
IUPAC名 |
ethyl 2-chloro-4-methoxy-3-oxobutanoate |
InChI |
InChI=1S/C7H11ClO4/c1-3-12-7(10)6(8)5(9)4-11-2/h6H,3-4H2,1-2H3 |
InChIキー |
MGBULSWYDRIMCT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(=O)COC)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














